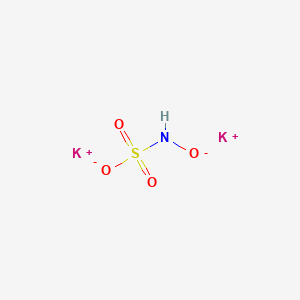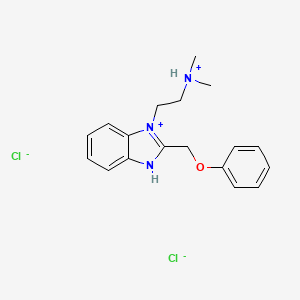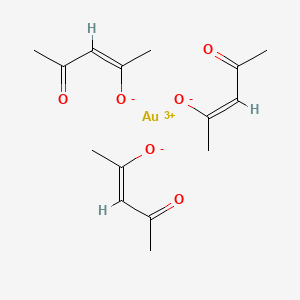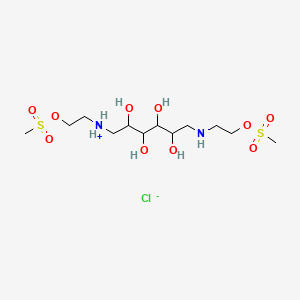
Potassium hydroxylaminemonosulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium hydroxylaminemonosulfonate is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. It is a derivative of hydroxylamine and sulfonic acid, combining the characteristics of both functional groups. This compound is known for its reactivity and versatility in chemical synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium hydroxylaminemonosulfonate can be synthesized through the reaction of hydroxylamine with sulfonic acid derivatives under controlled conditions. One common method involves the reaction of hydroxylamine sulfate with potassium sulfite in an aqueous medium. The reaction is typically carried out at elevated temperatures to ensure complete conversion and high yield.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where hydroxylamine and sulfonic acid derivatives are mixed in precise stoichiometric ratios. The reaction is monitored for temperature, pH, and concentration to optimize yield and purity. The final product is then purified through crystallization or other separation techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming various sulfonate derivatives.
Reduction: It can be reduced to form hydroxylamine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed:
Oxidation: Sulfonate esters, sulfonic acids.
Reduction: Hydroxylamine derivatives.
Substitution: Various substituted sulfonates.
Aplicaciones Científicas De Investigación
Potassium hydroxylaminemonosulfonate has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of potassium hydroxylaminemonosulfonate involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. It can interact with various molecular targets, including enzymes and proteins, by modifying their functional groups. The sulfonate group enhances its solubility and reactivity, allowing it to participate in a wide range of chemical transformations.
Comparación Con Compuestos Similares
Hydroxylamine Sulfate: Similar in reactivity but lacks the sulfonate group.
Potassium Sulfite: Shares the sulfonate functionality but does not have the hydroxylamine moiety.
Sodium Sulfite: Similar sulfonate chemistry but different cation.
Uniqueness: Potassium hydroxylaminemonosulfonate is unique due to the combination of hydroxylamine and sulfonate functionalities, which imparts distinct reactivity and solubility properties. This makes it a valuable reagent in both synthetic and industrial chemistry.
Propiedades
Número CAS |
13768-26-8 |
|---|---|
Fórmula molecular |
HK2NO4S |
Peso molecular |
189.28 g/mol |
Nombre IUPAC |
dipotassium;N-oxidosulfamate |
InChI |
InChI=1S/2K.H2NO4S/c;;2-1-6(3,4)5/h;;1H,(H,3,4,5)/q2*+1;-1/p-1 |
Clave InChI |
ZNLXVIYENFFHMP-UHFFFAOYSA-M |
SMILES canónico |
N([O-])S(=O)(=O)[O-].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoic acid](/img/structure/B13733589.png)


![Rel-(1R,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13733592.png)
![6,7-Dihydro-2-thioureido-4-(trifluoromethyl)-5H-cyclopenta-[D]-pyrimidine](/img/structure/B13733595.png)
![(2S)-5-[carbamimidoyl-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]amino]-2-(phenylmethoxycarbonylamino)pentanoate;cyclohexylazanium](/img/structure/B13733596.png)
![5-oxa-4,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3,6,8,11,14-hexaene](/img/structure/B13733597.png)
